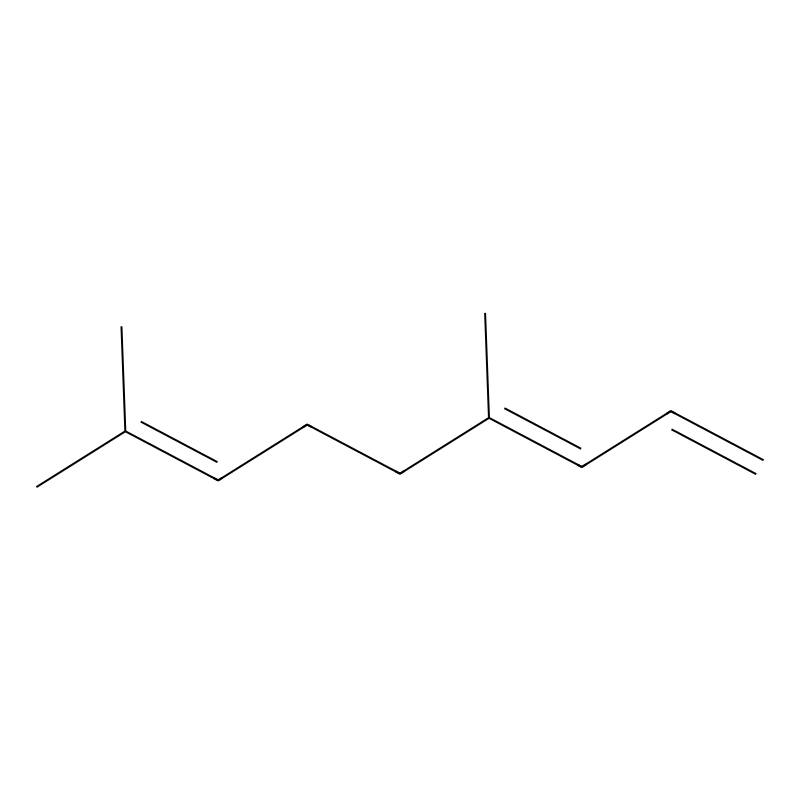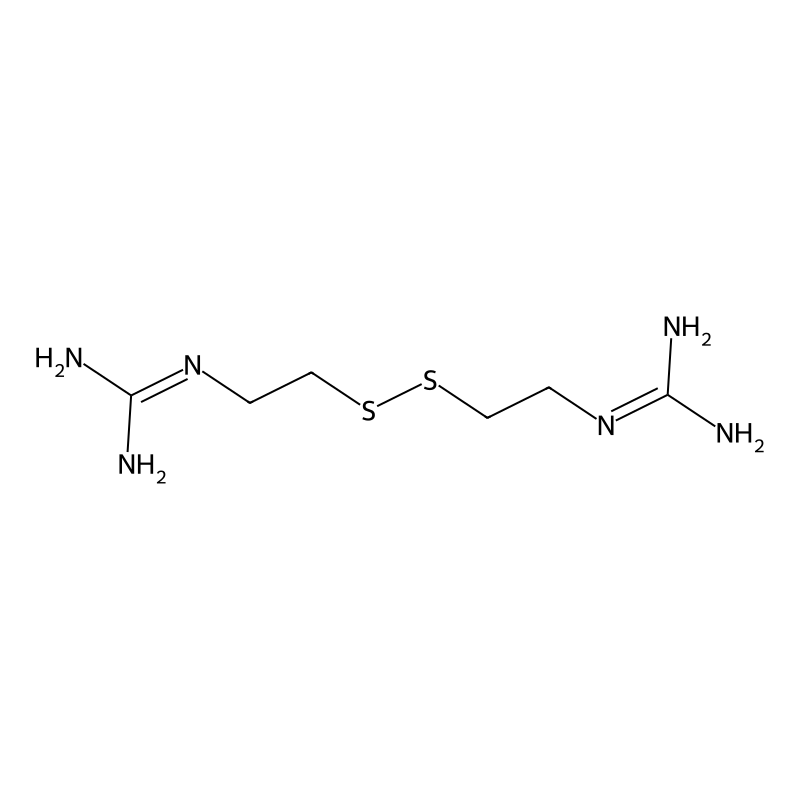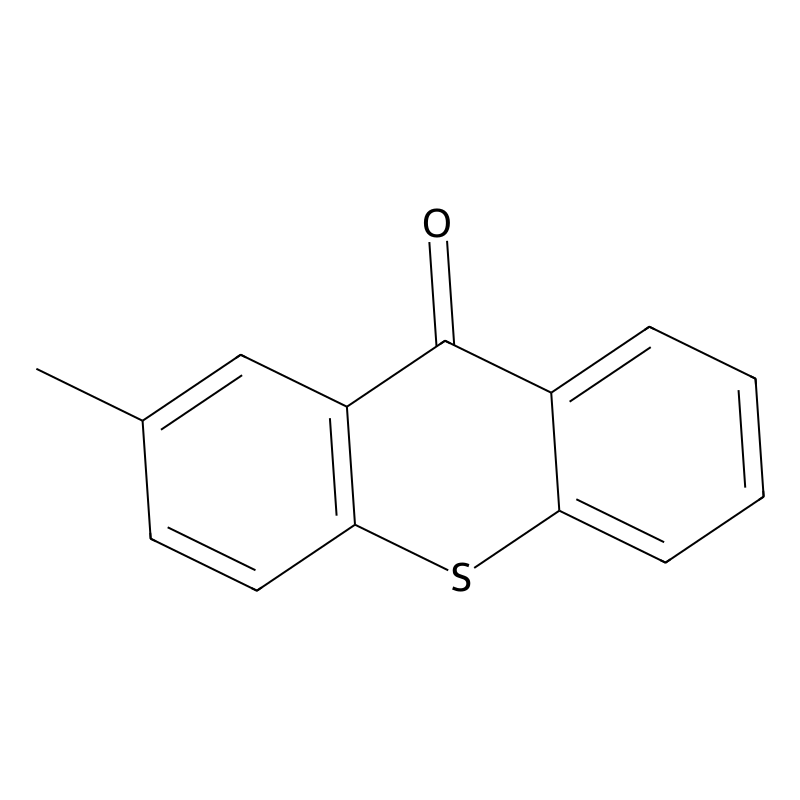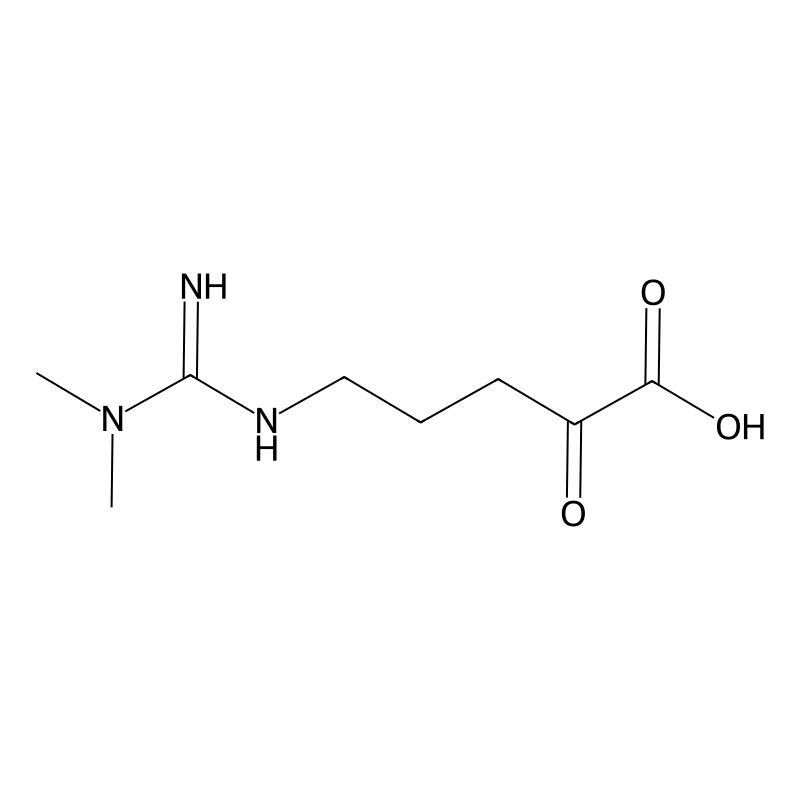H-Ala-pro-ala-OH
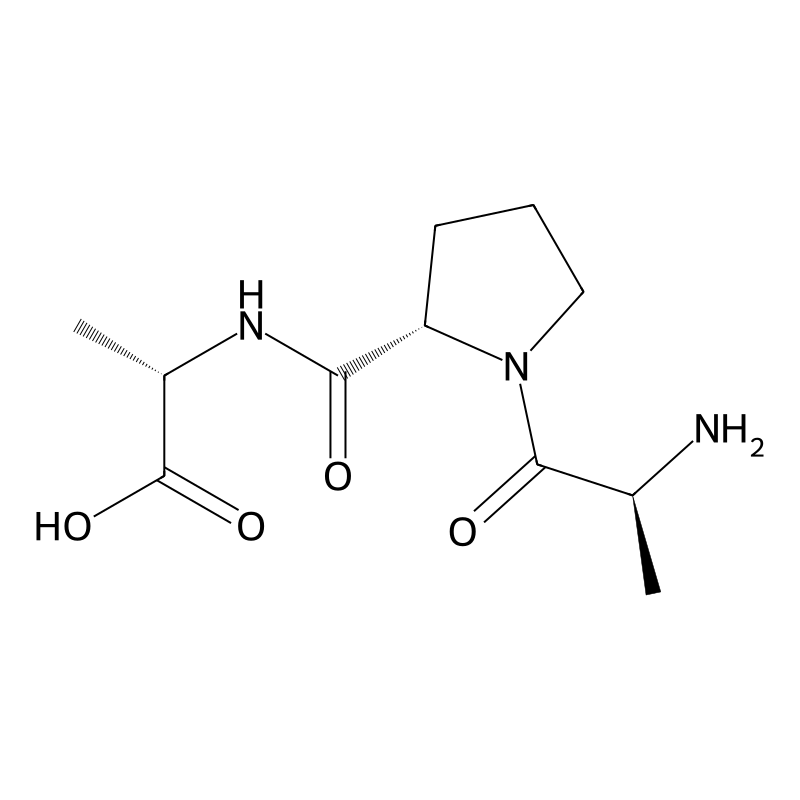
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
H-Ala-Pro-Ala-OH, also known as L-Alanine-L-Proline-L-Alanine, is a nonpolar dipeptide composed of two alanine residues and one proline residue. Its chemical formula is , and it is characterized by its unique structure that influences its biochemical properties and interactions. This compound is notable for its role in various biological processes, particularly in protein synthesis and cellular activity.
- Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present, using agents like hydrogen peroxide or iodine.
- Reduction: Reduction reactions can cleave disulfide bonds, typically facilitated by reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
- Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties, employing standard peptide synthesis reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
H-Ala-Pro-Ala-OH exhibits significant biological activity. It is absorbed by human intestinal Caco-2 cells, where it primarily functions to acidify the cytoplasm. This acidification can influence various cellular processes, including protein synthesis and turnover. The compound interacts with enzymes such as protocollagen proline hydroxylase, potentially affecting collagen synthesis by serving as a substrate for hydroxyproline production .
The synthesis of H-Ala-Pro-Ala-OH typically employs solid-phase peptide synthesis (SPPS). The process involves:
- Attachment: The C-terminal alanine is attached to a solid resin.
- Coupling: Proline and the second alanine are added sequentially through coupling reactions using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
- Cleavage and Deprotection: After assembling the peptide chain, it is cleaved from the resin and deprotected using trifluoroacetic acid to yield the final product .
H-Ala-Pro-Ala-OH has several applications in scientific research and industry:
- Fluorescent Labeling: It can be used as a fluorescent amino acid residue to study protein structures.
- Biochemical Studies: Its role in protein synthesis makes it valuable for studies related to enzyme activity and metabolic pathways.
- Potential Therapeutics: Given its interactions with key enzymes, it may have implications in developing treatments for conditions related to collagen synthesis .
Studies on H-Ala-Pro-Ala-OH indicate that it interacts with various enzymes involved in protein metabolism. For instance, its interaction with protocollagen proline hydroxylase suggests a role in collagen formation, which is crucial for tissue repair and structural integrity. The compound's ability to modulate cellular functions through these interactions highlights its potential significance in therapeutic contexts .
Several compounds share structural or functional similarities with H-Ala-Pro-Ala-OH. Here are a few notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| L-Alanyl-L-Proline | C8H14N2O3 | Contains only one alanine and one proline residue; simpler structure. |
| L-Alanylleucine | C11H22N2O3 | Incorporates leucine instead of proline; affects hydrophobic interactions. |
| L-Alanylisoleucine | C11H22N2O3 | Similar structure but includes isoleucine; alters peptide stability. |
These compounds differ from H-Ala-Pro-Ala-OH primarily in their amino acid composition and resultant biochemical properties, making H-Ala-Pro-Ala-OH unique in its specific interactions and biological roles.
